Eniluracil
Overview
Description
Eniluracil functions as an inhibitor of dihydropyrimidine dehydrogenase, an enzyme responsible for the rapid breakdown of 5-fluorouracil in the body . By inhibiting this enzyme, this compound prolongs the half-life of 5-fluorouracil, thereby increasing its effectiveness and reducing its side effects .
Mechanism of Action
Target of Action
Eniluracil primarily targets the enzyme Dihydropyrimidine Dehydrogenase (DPD) . DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely-used oncology agent . This compound also interacts with other enzymes such as Aldehyde Oxidase and Xanthine Dehydrogenase/Oxidase .
Mode of Action
This compound acts as an irreversible inhibitor of DPD . Normally, 5-FU is rapidly broken down in the body by DPD. This compound substantially slows the breakdown of 5-FU by irreversibly inhibiting DPD, thereby prolonging the exposure of tumor cells to the drug .
Biochemical Pathways
The inhibition of DPD by this compound leads to a significant increase in the bioavailability of 5-FU . This results in prolonged and increased exposure of tumor cells to 5-FU, enhancing its anticancer activity .
Pharmacokinetics
It is known that this compound is orally active , and its administration significantly alters the pharmacokinetics of 5-FU . This compound decreases 5-FU plasma clearance by 48 to 52-fold, prolongs the half-life to >5 hours, and increases the percentage of 5-FU excreted in the urine from 2% to 64-66% .
Result of Action
The primary result of this compound’s action is the enhanced therapeutic value and effectiveness of 5-FU . By inhibiting DPD, this compound increases the effectiveness of 5-FU, reduces its side effects, and makes it orally available . This leads to increased tumor response to 5-FU-based chemotherapy .
Biochemical Analysis
Biochemical Properties
Eniluracil interacts with the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the metabolism of 5-FU . By inactivating DPD, this compound prolongs the half-life of 5-FU, leading to sustained plasma concentrations of the drug .
Cellular Effects
This compound, when given with 5-FU, has been studied for its effects on various types of cells, particularly in the context of cancer . It has been observed to influence cell function by enhancing the efficacy of 5-FU, an anticancer drug .
Molecular Mechanism
The molecular mechanism of this compound involves the inactivation of DPD, an enzyme that metabolizes 5-FU . This inactivation leads to a prolonged half-life of 5-FU and sustained plasma concentrations, enhancing the drug’s anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause sustained, presumed therapeutic concentrations of 5-FU over time . Cumulative dose-limiting myelosuppression was observed during the fourth and fifth cycles following administration of 5-FU .
Metabolic Pathways
This compound is involved in the metabolic pathway of 5-FU. It interacts with the enzyme DPD, leading to the inactivation of DPD and a subsequent increase in the half-life of 5-FU .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eniluracil can be synthesized through a Sonogashira coupling reaction. This method involves the coupling of 5-iodouracil with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the coupling process .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product . The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Eniluracil primarily undergoes substitution reactions due to the presence of the ethynyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: this compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, under acidic or basic conditions.
Reduction Reactions: this compound can be reduced using reducing agents, such as sodium borohydride or lithium aluminum hydride, under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted this compound derivatives, while oxidation reactions can produce hydroxylated or carboxylated derivatives .
Scientific Research Applications
It is primarily used in combination with 5-fluorouracil to enhance its therapeutic efficacy and reduce its side effects . Eniluracil has shown promise in the treatment of various cancers, including colorectal, breast, gastric, head and neck, ovarian, and basal cell cancer of the skin . Additionally, this compound has been investigated for its potential to improve the oral bioavailability of 5-fluorouracil, making it a more convenient and effective treatment option for patients .
Comparison with Similar Compounds
- Capecitabine
- Tegafur
- UFT (combination of tegafur and uracil)
Eniluracil’s unique mechanism of action and its potential to improve the therapeutic index of 5-fluorouracil make it a valuable compound in the field of cancer therapy.
Properties
IUPAC Name |
5-ethynyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZGNYDSEBIJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208696 | |
Record name | Eniluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Normally, 5-FU is rapidly broken down in the body by an enzyme known as dihydropyrimidine dehydrogenase (DPD). Eniluracil irreversibly inhibits DPD, thereby substantially slowing the breakdown of 5-FU and prolonging exposure of the tumor cells to the drug. | |
Record name | Eniluracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03516 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59989-18-3 | |
Record name | Eniluracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59989-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eniluracil [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059989183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eniluracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03516 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eniluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENILURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E2W0W5XIU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does eniluracil exert its effect on 5-fluorouracil metabolism?
A: this compound acts as an irreversible inhibitor of DPD, the enzyme responsible for the primary catabolic pathway of 5-FU. [, , , ] This inhibition prevents the degradation of 5-FU into its inactive metabolite, dihydrofluorouracil, thereby increasing its bioavailability and potentially enhancing its therapeutic effect. []
Q2: What is the impact of this compound on dihydropyrimidine dehydrogenase activity in tumor cells?
A: this compound completely inactivates DPD activity in human solid tumors. [] This inactivation has been observed in colorectal tumors, where this compound treatment resulted in undetectable DPD activity. []
Q3: How does this compound administration affect 5-fluorouracil pharmacokinetics?
A: this compound significantly alters the pharmacokinetics of 5-FU. It prolongs 5-FU half-life, reduces its clearance, and promotes linear pharmacokinetics. [] Studies have shown a 20-fold increase in half-life and a 22-fold decrease in clearance. []
Q4: What are the downstream consequences of dihydropyrimidine dehydrogenase inhibition by this compound?
A4: DPD inhibition by this compound leads to several downstream effects:
- Increased 5-FU bioavailability: This allows for oral administration of 5-FU with more predictable pharmacokinetics. [, , ]
- Elevated plasma uracil levels: this compound blocks uracil degradation, resulting in a significant increase in plasma uracil concentrations. [, ]
- Enhanced 5-FU antitumor activity (in some preclinical models): This has been observed in specific animal models, particularly when this compound is administered before 5-FU. [, ]
- Potential for 5-FU anabolism inhibition: this compound can inhibit uridine phosphorylase (UP), an enzyme involved in 5-FU activation. This may explain the inferior clinical outcomes observed in some this compound/5-FU trials. []
Q5: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C6H4N2O2, and its molecular weight is 136.11 g/mol. []
Q6: Does this compound possess any catalytic properties?
A: this compound is not known to exhibit any catalytic properties. It functions primarily as an enzyme inhibitor, specifically targeting DPD. [, ]
Q7: Have computational methods been used to study this compound?
A: Yes, computational chemistry has been employed to predict the crystal structure of this compound, for which growing suitable single crystals for X-ray diffraction has been challenging. [, ] Researchers utilized molecular modeling techniques incorporating powder X-ray diffraction data and lattice energy calculations to propose plausible crystal structures. []
Q8: How do structural modifications of this compound affect its activity?
A8: Limited information is available on the SAR of this compound and its analogs. Further research is needed to elucidate the impact of structural modifications on its potency and selectivity for DPD.
Q9: Is there information available on SHE regulations for this compound?
A9: The provided research primarily focuses on the preclinical and clinical investigation of this compound. Information on specific SHE (Safety, Health, and Environment) regulations and compliance is not included in these studies.
Q10: What is the absorption and bioavailability of orally administered this compound?
A: this compound is well-absorbed following oral administration. [, ] Although specific bioavailability data is not provided in the research, its ability to completely inactivate DPD suggests significant systemic exposure. [, ]
Q11: How is this compound metabolized and excreted?
A11: Specific details regarding the metabolism and excretion pathways of this compound are not extensively discussed in the provided research.
Q12: Does the dosing schedule of this compound influence its pharmacodynamic effects?
A: Yes, the duration of DPD inhibition by this compound is influenced by the dosing schedule. [] Daily administration for 3 days resulted in DPD recovery within 3 weeks, while a single dose schedule led to faster recovery within 2 weeks. []
Q13: Has this compound demonstrated single-agent antitumor activity?
A: this compound itself does not possess antitumor activity. [] Its role is to enhance the efficacy of 5-FU by inhibiting its degradation. [, ]
Q14: What were the outcomes of clinical trials evaluating this compound/5-fluorouracil?
A: Clinical trials of this compound/5-FU have yielded mixed results. While some Phase I and II trials showed promise, Phase III trials in colorectal cancer revealed inferior outcomes compared to standard 5-FU/leucovorin regimens. [, , ] Various factors, including dosing schedules and potential inhibition of 5-FU anabolism by this compound, may have contributed to these findings. [, , ]
Q15: What are the common toxicities associated with this compound/5-fluorouracil therapy?
A15: The most frequently observed toxicities in patients treated with this compound/5-FU were primarily gastrointestinal and hematological, including:
- Diarrhea: This was the most common side effect, with varying severity. [, , , ]
- Myelosuppression: This was dose-limiting in some studies, particularly with the 5-day schedule. [, ]
- Nausea and Vomiting: These were commonly reported side effects, generally mild to moderate in severity. [, ]
- Mucositis: This ranged in severity, with some patients experiencing grade 3 mucositis. [, ]
Q16: Has this compound been linked to any long-term adverse effects?
A16: The long-term safety profile of this compound is not extensively covered in the provided research. Further investigation is needed to assess potential long-term risks.
Q17: What analytical methods are used to quantify this compound and 5-fluorouracil in biological samples?
A17: Researchers have employed various analytical techniques to measure this compound and 5-FU concentrations, including:
- High-performance liquid chromatography (HPLC): Used to separate and quantify 5-FU and its metabolites in biological samples. [, , ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): A highly sensitive and specific method for simultaneously quantifying this compound and 5-FU in human plasma. []
- Gas chromatography-mass spectrometry (GC-MS): Employed to determine plasma uracil levels. []
Q18: Is there information available regarding the environmental impact of this compound?
A18: The provided research primarily focuses on the pharmacological and clinical aspects of this compound. Data concerning its environmental impact, degradation, and ecotoxicological effects is not available in these studies.
Q19: Have studies investigated the dissolution rate and solubility of this compound?
A19: Specific information about the dissolution and solubility of this compound is not included in the research papers provided.
Q20: What are the key parameters assessed during the validation of analytical methods for this compound and 5-fluorouracil?
A: Analytical methods for this compound and 5-FU, such as the LC-MS/MS method, undergo rigorous validation to ensure accuracy, precision, specificity, linearity, range, sensitivity (limit of quantification), and stability. [] These validation parameters are crucial for generating reliable and reproducible data in clinical and preclinical studies. []
Q21: What measures are taken to ensure the quality of this compound during development and manufacturing?
A21: Specific details regarding the quality control and assurance procedures for this compound are not described in the provided research.
Q22: Does this compound induce any immunological responses?
A22: The research presented does not provide information regarding the immunogenicity of this compound or its potential to elicit immunological responses.
Q23: Does this compound interact with drug transporters?
A23: The provided research does not offer specific details about potential interactions between this compound and drug transporters.
Q24: Can this compound induce or inhibit drug-metabolizing enzymes other than DPD?
A: The research primarily focuses on the inhibitory effect of this compound on DPD. [, , ] Information regarding its potential to modulate the activity of other drug-metabolizing enzymes is not available in these studies.
Q25: What is known about the biocompatibility and biodegradability of this compound?
A25: The provided research papers primarily focus on the pharmacological aspects of this compound and do not delve into its biocompatibility or biodegradability.
Q26: Are there alternative compounds or strategies to enhance 5-fluorouracil efficacy?
A26: Yes, several other strategies and compounds have been explored to improve 5-FU efficacy, including:
- Leucovorin (folinic acid): A biochemical modulator that enhances the binding of 5-FU to its target enzyme, thymidylate synthase. [, , ]
- Capecitabine: An orally administered prodrug of 5-FU that is converted to 5-FU preferentially in tumor tissues. [, , ]
- UFT (tegafur/uracil): A combination of the 5-FU prodrug, tegafur, and uracil, which inhibits DPD activity in the gastrointestinal tract, thereby increasing 5-FU bioavailability. [, , ]
- S-1: An oral formulation containing tegafur, a DPD inhibitor (gimeracil), and oxonic acid (an inhibitor of pyrimidine phosphoribosyltransferase). [, ]
Q27: Are there established procedures for the recycling and waste management of this compound?
A27: The research provided does not discuss specific protocols for recycling or managing waste generated during the production, use, or disposal of this compound.
Q28: What research tools and resources are essential for studying this compound?
A28: Key research infrastructure and resources for investigating this compound include:
- Preclinical models: In vivo and in vitro models are crucial for studying this compound's mechanism of action, efficacy, and toxicity. [, , ]
- Analytical techniques: Methods like HPLC, LC-MS/MS, and GC-MS are essential for quantifying this compound, 5-FU, and their metabolites. [, , , , ]
- Clinical trial networks: Collaborative efforts are essential for conducting well-designed clinical trials to evaluate the safety and efficacy of this compound/5-FU combinations. [, ]
Q29: What is the historical context of this compound development?
A: The development of this compound emerged from efforts to improve the therapeutic index of 5-FU, a widely used but often toxic chemotherapy agent. Recognizing the role of DPD in limiting 5-FU bioavailability, researchers sought DPD inhibitors to enhance its oral delivery and potentially improve efficacy. [, ] While early clinical studies of this compound/5-FU showed promise, the inferior outcomes observed in later-phase trials, potentially linked to dosing schedules and unforeseen effects on 5-FU anabolism, led to the discontinuation of its development. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.